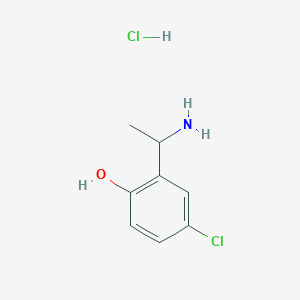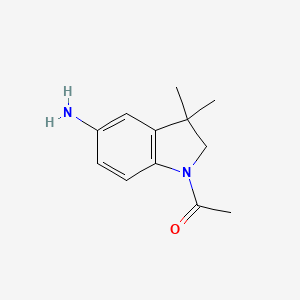![molecular formula C38H26N8Ru+2 B13128866 2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene” is a complex coordination compound that features a ruthenium(2+) ion coordinated with multiple nitrogen-containing heterocyclic ligands. This compound is of significant interest in the fields of coordination chemistry and materials science due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium(2+) with the ligands 2-pyridin-2-ylpyridine and 2-quinolin-2-ylquinoline. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the ruthenium ion. The ligands are dissolved in an appropriate solvent, such as ethanol or acetonitrile, and the ruthenium precursor, often ruthenium(III) chloride, is added. The mixture is then heated under reflux conditions to facilitate the coordination reaction. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the electronic properties of the compound.
Reduction: The compound can be reduced back to its original oxidation state or lower, depending on the reducing agent used.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state ruthenium complexes, while reduction can yield lower oxidation state complexes. Substitution reactions can produce a wide range of coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with the nitrogen atoms of the ligands. This coordination alters the electronic properties of the ruthenium ion, enabling it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA and proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler analog with two pyridine rings coordinated to a metal center.
1,10-Phenanthroline: Another nitrogen-containing heterocyclic ligand that forms stable complexes with metal ions.
2-(Pyridin-2-yl)quinoline: A compound with similar structural features but different electronic properties.
Uniqueness
The uniqueness of “2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene” lies in its complex structure and the presence of multiple nitrogen-containing ligands. This complexity provides it with unique electronic and photophysical properties, making it suitable for a wide range of applications in chemistry, biology, and materials science .
Propiedades
Fórmula molecular |
C38H26N8Ru+2 |
|---|---|
Peso molecular |
695.7 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene |
InChI |
InChI=1S/C18H12N2.C10H6N4.C10H8N2.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-12H;1-6H;1-8H;/q;;;+2 |
Clave InChI |
PSCXQPZPCCZIDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


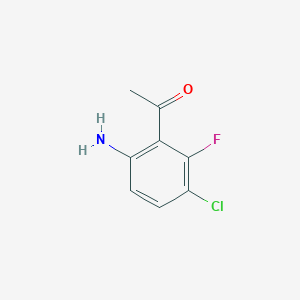

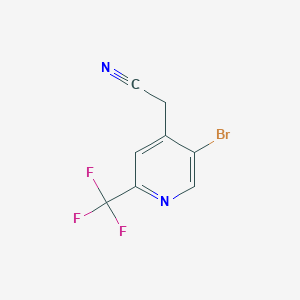
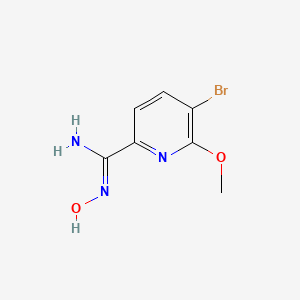
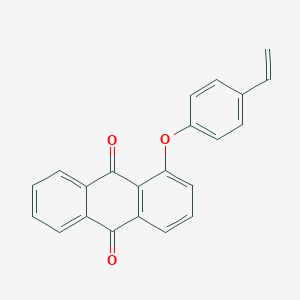
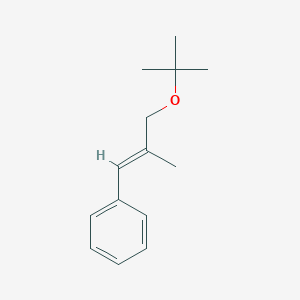
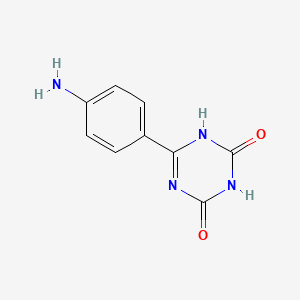


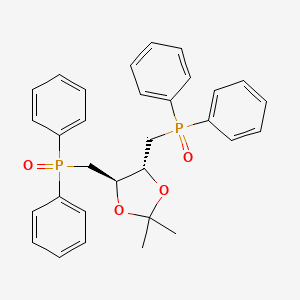
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)

